Physicochemical Differentiation: 3-Bromo vs. 4-Bromo and 2-Bromo Positional Isomers
The 1-(3-bromobenzyl) isomer is structurally and physically distinct from its 2- and 4-bromo analogs. While all three share the same molecular weight (281.11 g/mol), the position of the bromine atom on the benzyl ring alters the dipole moment and steric bulk, which can influence crystal packing and solubility. This is reflected in the assignment of unique CAS numbers and InChIKeys, confirming they are distinct chemical entities that should not be substituted without explicit SAR justification [1][2]. The 3-bromo isomer has a predicted density of 1.60 g/cm³ and boiling point of 480.4 °C .
| Evidence Dimension | Molecular Identity and Predicted Density |
|---|---|
| Target Compound Data | CAS: 1154882-54-8; InChIKey: PHIKZQZADWDNII-UHFFFAOYSA-N; Density: 1.60±0.1 g/cm³ (Predicted) |
| Comparator Or Baseline | 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid: CAS 1153373-21-7; InChIKey differs. 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid: CAS 1154881-71-6; InChIKey differs. |
| Quantified Difference | Distinct CAS numbers and InChIKeys; Molecular weight identical (281.11 g/mol) |
| Conditions | Physicochemical property predictions based on ACD/Labs or similar software . |
Why This Matters
This confirms the compound is a unique, non-interchangeable entity, which is essential for reproducibility in chemical synthesis and biological assays.
- [1] 001Chemical. (n.d.). CAS No. 1153373-21-7, 1-(4-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. Retrieved from 001Chemical Database. View Source
- [2] Kishida Chemical. (n.d.). 1-(2-Bromobenzyl)-1H-pyrazole-4-carboxylic acid. Retrieved from Kishida Chemical Website. View Source
